molecular formula C6H3Br2N3 B8143210 5,7-Dibromopyrazolo[1,5-a]pyrimidine

5,7-Dibromopyrazolo[1,5-a]pyrimidine

Cat. No.: B8143210
M. Wt: 276.92 g/mol
InChI Key: OATHEAUAJBPTOZ-UHFFFAOYSA-N
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Description

5,7-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazolo[1,5-a]pyrimidine derivative, while a coupling reaction with an arylboronic acid would produce a biarylpyrazolo[1,5-a]pyrimidine .

Mechanism of Action

The mechanism of action of 5,7-Dibromopyrazolo[1,5-a]pyrimidine largely depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromopyrazolo[1,5-a]pyrimidine is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .

Properties

IUPAC Name

5,7-dibromopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATHEAUAJBPTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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